molecular formula C7H11NOS B039238 2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol CAS No. 112970-07-7

2-Methyl-1-(1,3-thiazol-5-yl)propan-1-ol

Cat. No.: B039238
CAS No.: 112970-07-7
M. Wt: 157.24 g/mol
InChI Key: NOWKAMZNATWQAG-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for acetyl sulfisoxazole involves acetylation of sulfisoxazole. Specific reaction conditions and industrial production methods may vary, but the overall process includes acetylating the parent compound.
  • Chemical Reactions Analysis

      Reactions: Acetyl sulfisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction type. For example

      Major Products: The products formed depend on the specific reaction. For instance, reduction may yield amines, while substitution can lead to various derivatives.

  • Scientific Research Applications

      Medicine: Acetyl sulfisoxazole is used to treat urinary tract infections (UTIs), meningitis, and other bacterial infections.

      Chemistry: It serves as a model compound for studying sulfonamides and their mechanisms of action.

      Industry: Its antibacterial properties find applications in pharmaceuticals and healthcare.

  • Mechanism of Action

      Molecular Targets: The bacterial enzyme .

      Pathway: Inhibition of folic acid synthesis by blocking PABA incorporation into dihydrofolic acid.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-methyl-1-(1,3-thiazol-5-yl)propan-1-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11NOS/c1-5(2)7(9)6-3-8-4-10-6/h3-5,7,9H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NOWKAMZNATWQAG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C1=CN=CS1)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11NOS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    157.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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